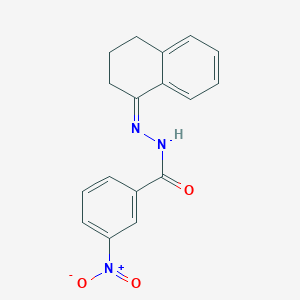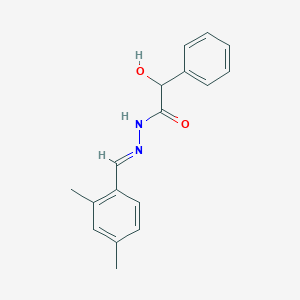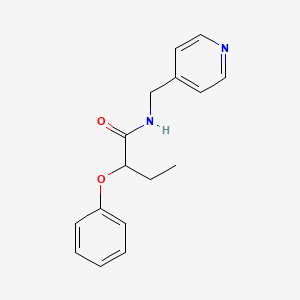![molecular formula C17H24N2O3 B3866619 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
Overview
Description
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as MMMPA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MMMPA is a member of the acrylamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mechanism of Action
The exact mechanism of action of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including protein kinase C and cyclooxygenase-2. It also appears to modulate the activity of several signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has also been shown to reduce the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects. In animal models, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to improve cognitive function and reduce neuronal damage in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide for lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to work with in vitro and in vivo experiments. However, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is not very stable in solution and can degrade over time, which can affect its biological activity. Additionally, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has not been extensively studied in humans, so its safety and efficacy in clinical trials is not yet known.
Future Directions
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Parkinson’s and Alzheimer’s disease. Another area of research is the development of more stable analogs of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide that could be used in clinical trials. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide and its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has also been shown to have neuroprotective effects in animal models of Parkinson’s disease and Alzheimer’s disease.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-6-3-15(4-7-16)5-8-17(20)18-9-2-10-19-11-13-22-14-12-19/h3-8H,2,9-14H2,1H3,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUYNSCOGQWQR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![butyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3866557.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3866564.png)

![(3-{4-[3-(diethylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diethylamine](/img/structure/B3866574.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)


![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)

![N'-[4-(dimethylamino)benzylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B3866608.png)
![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)